Mosnodenvir

Dengue Antiviral NS4B Inhibitor EC50 Comparison

Mosnodenvir (also designated JNJ-1802 or JNJ-64281802) is a small-molecule, pan-serotype dengue virus (DENV) inhibitor that functions by blocking the critical protein-protein interaction between viral nonstructural proteins NS3 and NS4B within the viral replication complex. This mechanism disrupts the formation of new viral RNA, positioning Mosnodenvir as a first-in-class agent for the potential treatment and prophylaxis of infections caused by all four DENV serotypes (DENV-1, -2, -3, and -4).

Molecular Formula C26H22ClF3N2O6S
Molecular Weight 583.0 g/mol
CAS No. 2043343-94-6
Cat. No. B10860870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMosnodenvir
CAS2043343-94-6
Molecular FormulaC26H22ClF3N2O6S
Molecular Weight583.0 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C
InChIInChI=1S/C26H22ClF3N2O6S/c1-36-17-9-15(10-18(11-17)39(3,34)35)32-24(19-6-4-14(27)8-23(19)37-2)25(33)21-13-31-22-7-5-16(12-20(21)22)38-26(28,29)30/h4-13,24,31-32H,1-3H3/t24-/m0/s1
InChIKeyQNOPDDHSGQQLCV-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mosnodenvir (JNJ-64281802, CAS 2043343-94-6): Pan-Serotype Dengue NS4B-NS3 Interaction Inhibitor for Antiviral Research and Procurement


Mosnodenvir (also designated JNJ-1802 or JNJ-64281802) is a small-molecule, pan-serotype dengue virus (DENV) inhibitor that functions by blocking the critical protein-protein interaction between viral nonstructural proteins NS3 and NS4B within the viral replication complex [1]. This mechanism disrupts the formation of new viral RNA, positioning Mosnodenvir as a first-in-class agent for the potential treatment and prophylaxis of infections caused by all four DENV serotypes (DENV-1, -2, -3, and -4) [2]. The compound has demonstrated picomolar to low nanomolar in vitro antiviral potency and has advanced into Phase 2 clinical trials, including a controlled human infection model (CHIM) study for prophylaxis, with pharmacokinetic properties supporting infrequent oral dosing [3].

Why Mosnodenvir (CAS 2043343-94-6) Cannot Be Readily Substituted by Other Dengue Antivirals or NS4B Inhibitors


While several dengue antivirals target the same NS4B protein or the broader viral replication complex, simple substitution is precluded by profound differences in potency, serotype coverage, and mechanism of action. Mosnodenvir exhibits picomolar activity against DENV-2 (EC50 = 0.04-0.059 nM), which is orders of magnitude more potent than other clinical-stage NS4B inhibitors like NITD-688 (EC50 = 8-38 nM) or AT-752 (EC50 ~500 nM) . Furthermore, Mosnodenvir uniquely prevents the de novo formation of the NS3-NS4B complex, whereas its closest clinical comparator NITD-688 can also disrupt pre-existing complexes [1]. This mechanistic divergence directly impacts therapeutic windows and clinical utility, as evidenced by Mosnodenvir's demonstration of statistically significant, dose-dependent viral load reduction in a controlled human infection model, a level of clinical validation not yet publicly reported for its in-class alternatives [2]. Therefore, substituting Mosnodenvir with another dengue antiviral without rigorous re-validation of in vitro potency, in vivo efficacy, and pharmacokinetic profiles risks experimental failure and misallocation of research resources.

Quantitative Differentiation of Mosnodenvir (CAS 2043343-94-6): Evidence-Based Comparator Analysis for Informed Procurement


Picomolar Antiviral Potency Against DENV-2: Direct Comparison to NITD-688 and AT-752

Mosnodenvir demonstrates picomolar antiviral activity against DENV-2, with EC50 values reported as low as 0.04 nM to 0.059 nM, representing a >140-fold increase in potency compared to the clinical-stage comparator NITD-688 (EC50 = 8-38 nM) and an approximate 10,000-fold increase compared to the nucleotide prodrug AT-752 (EC50 ≈ 500 nM) [1]. This potency advantage is maintained across multiple cellular systems, including Vero, Huh-7, and THP-1/DC-SIGN cells, confirming the robustness of its antiviral effect .

Dengue Antiviral NS4B Inhibitor EC50 Comparison

Superior Pan-Serotype Coverage: Head-to-Head Potency Across All Four DENV Serotypes vs. NITD-688

Mosnodenvir exhibits uniformly high potency across all four dengue serotypes, with reported EC50 values of 0.06-1.4 nM for DENV1-4 [1]. In contrast, the clinical comparator NITD-688, while also pan-serotype, is significantly less potent, with EC50 values ranging from 8 to 38 nM across the same serotypes . This represents an approximate 13- to 133-fold improvement in potency for Mosnodenvir depending on the serotype.

Dengue Antiviral Pan-Serotype Activity EC50 Profile

Mechanistic Differentiation: Prevention of De Novo NS3-NS4B Complex Formation vs. Disruption of Pre-Existing Complexes

Mosnodenvir and NITD-688 both inhibit the NS3-NS4B interaction, but their precise mechanisms differ. Mosnodenvir is reported to specifically prevent the de novo formation of the NS3-NS4B complex without disrupting pre-established complexes . In contrast, NITD-688 not only inhibits the formation of new complexes but also disrupts pre-existing NS4B/NS3 complexes in vitro and in DENV-infected cells [1]. This mechanistic difference has functional consequences: NITD-688 retains greater potency in cellular assays with delayed treatment compared to Mosnodenvir, as it can target already-assembled viral replication machinery [1].

Dengue Antiviral Mechanism of Action NS3-NS4B Interaction

Clinical Proof-of-Concept: Dose-Dependent Reduction in DENV-3 Viral Load in a Controlled Human Infection Model

In a Phase 2a randomized, double-blind, placebo-controlled trial using a controlled human infection model (CHIM) with an under-attenuated DENV-3 strain, a high-dose daily regimen of oral Mosnodenvir (600 mg loading dose followed by 200 mg maintenance dose) led to a statistically significant reduction in viral load compared to placebo [1]. A Tobit analysis of variance showed a significant reduction on log10 AUCD1-D29 viral load (2-sided p<0.001) [1]. Furthermore, 60% (6/10) of participants in the high-dose group had no detectable DENV-3 RNA through day 29, compared to 0% (0/7) in the placebo arm [1].

Dengue Prophylaxis Controlled Human Infection Model Viral Load Reduction

Favorable Human Pharmacokinetics with Long Half-Life Enabling Infrequent Dosing

A Phase 1 open-label study in healthy adults evaluated multiple maintenance dose (MD) regimens of Mosnodenvir following a 2-day loading dose (LD) [1]. Mosnodenvir exposure increased rapidly with the LD and was maintained during the MD phase. The mean terminal elimination half-life (t½) across treatments was 6.7-8.7 days, supporting less frequent dosing [1]. In a subsequent Phase 2a CHIM study, the half-life was reported as 7.5-11 days, further confirming this extended pharmacokinetic profile [2].

Pharmacokinetics Oral Bioavailability Half-Life

Optimal Research and Industrial Applications for Mosnodenvir (CAS 2043343-94-6) Based on Quantitative Evidence


Development of a Pan-Serotype Dengue Prophylaxis

Mosnodenvir is the most advanced clinical candidate for dengue prophylaxis, with statistically significant human efficacy data from a controlled infection model. Its picomolar in vitro potency, pan-serotype coverage, and long human half-life (6.7-11 days) make it uniquely suited for developing a once-daily or even once-weekly oral prophylactic regimen for individuals at high risk of dengue infection, such as travelers or residents in endemic areas [1][2].

Benchmarking Standard for In Vitro Dengue Antiviral Assays

Due to its extreme potency (EC50 = 0.04-1.8 nM across serotypes), Mosnodenvir serves as an ideal positive control and benchmarking standard in cell-based dengue antiviral assays. Its well-characterized mechanism (prevention of de novo NS3-NS4B complex formation) and pan-serotype activity allow researchers to reliably assess the relative potency and mechanism of novel compounds against all four DENV serotypes .

Investigating NS3-NS4B Protein-Protein Interactions as a Drug Target

As a first-in-class clinical-stage inhibitor of the NS3-NS4B interaction, Mosnodenvir is an invaluable tool for fundamental research into the dengue virus replication complex. Its ability to specifically block de novo complex formation without disrupting pre-existing complexes provides a unique pharmacological probe for dissecting the dynamics of viral replication organelle assembly and disassembly .

Reference Compound for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Dengue Antivirals

The extensive human pharmacokinetic data available for Mosnodenvir, including its long half-life and dose-proportional exposure, combined with quantitative viral load reduction data from a CHIM study, establish it as a reference compound for building and validating PK/PD models for dengue antiviral therapies. This data package is unparalleled among current dengue drug candidates [2][3].

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